tert-Butyl 4,6-dibromopicolinate

Catalog No.
S12976777
CAS No.
M.F
C10H11Br2NO2
M. Wt
337.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4,6-dibromopicolinate

Product Name

tert-Butyl 4,6-dibromopicolinate

IUPAC Name

tert-butyl 4,6-dibromopyridine-2-carboxylate

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

InChI

InChI=1S/C10H11Br2NO2/c1-10(2,3)15-9(14)7-4-6(11)5-8(12)13-7/h4-5H,1-3H3

InChI Key

CTRUHQGAMJPVKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC(=C1)Br)Br

tert-Butyl 4,6-dibromopicolinate is a chemical compound characterized by the presence of a tert-butyl group and two bromine atoms attached to a picolinate structure. Its molecular formula is C12H12Br2N2O2C_{12}H_{12}Br_2N_2O_2, and it features a pyridine ring with carboxylate functionality. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural properties.

, primarily due to the presence of the bromine substituents, which are good leaving groups. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding alcohol and picolinic acid derivative.

The synthesis of tert-butyl 4,6-dibromopicolinate typically involves several steps:

  • Bromination of Picolinic Acid: The starting material, picolinic acid, undergoes bromination at the 4 and 6 positions using brominating agents such as N-bromosuccinimide (NBS).
  • Esterification: The dibrominated picolinic acid is then reacted with tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form tert-butyl 4,6-dibromopicolinate.

This method allows for high yields and purity of the final product.

tert-Butyl 4,6-dibromopicolinate has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds with antimicrobial or anti-inflammatory properties.
  • Agrochemicals: Its derivatives may be explored for use as herbicides or fungicides due to their structural activity relationships.

Several compounds share structural similarities with tert-butyl 4,6-dibromopicolinate. A comparison highlights its unique features:

Compound NameSimilarityNotable Features
Methyl 4,6-dibromopicolinate0.96Lacks the tert-butyl group; used in similar applications.
tert-Butyl 3-bromo-6-chloropicolinate0.87Contains chlorine instead of bromine; different reactivity profile.
Methyl 6-amino-3-bromopicolinate0.86Amino group alters biological activity; potential for different applications.
tert-Butyl 3-bromo-picolinate0.88Similar structure but different substitution pattern; affects reactivity.

These comparisons illustrate how tert-butyl 4,6-dibromopicolinate stands out due to its specific bromination pattern and the presence of a tert-butyl group, which may enhance its solubility and biological activity relative to its analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

336.91360 g/mol

Monoisotopic Mass

334.91565 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types